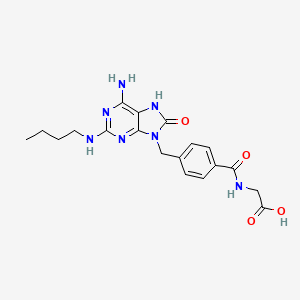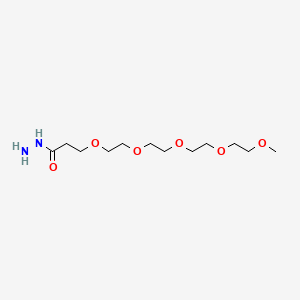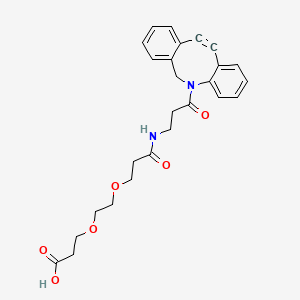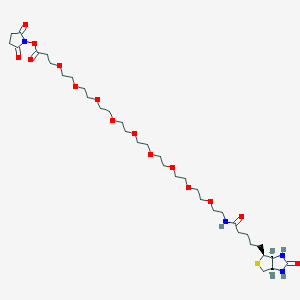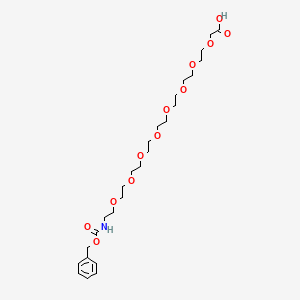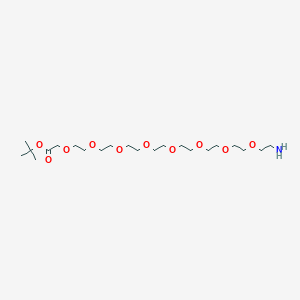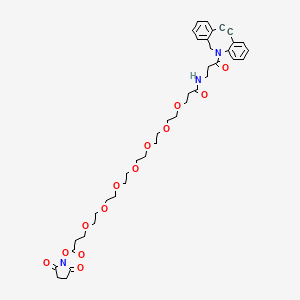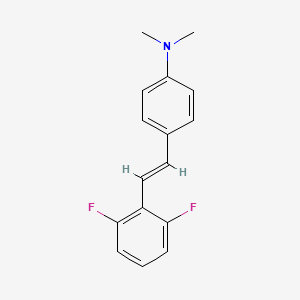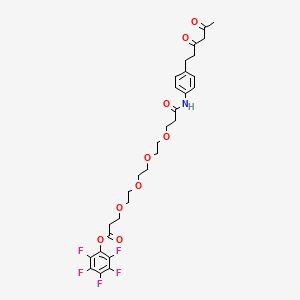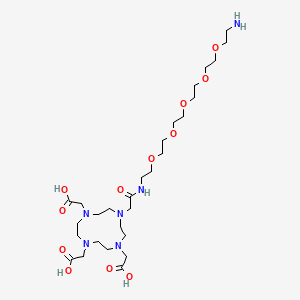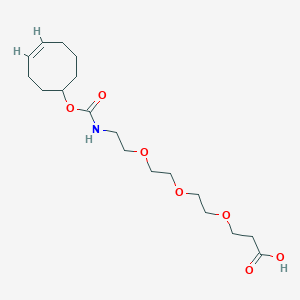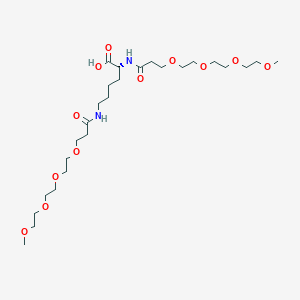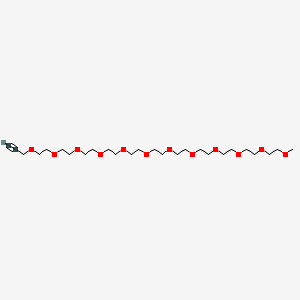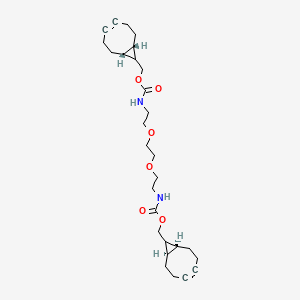
Bis-propargyl-PEG14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-propargyl-PEG14 is a homobifunctional crosslinker that contains two propargyl groups. It is a polyethylene glycol derivative with a molecular weight of 666.8 g/mol and a chemical formula of C32H58O14 . This compound is widely used in Click Chemistry, where it reacts with azide-bearing compounds to form stable triazole linkages . The presence of the polyethylene glycol chain enhances its hydrophilicity, making it soluble in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-propargyl-PEG14 is synthesized through a series of chemical reactions involving the introduction of propargyl groups into a polyethylene glycol backbone. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Introduction of Propargyl Groups: The activated polyethylene glycol is then reacted with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce the propargyl groups.
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis-propargyl-PEG14 primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages between the propargyl groups and azide-bearing compounds .
Common Reagents and Conditions
Reagents: Azide-bearing compounds, copper sulfate, sodium ascorbate.
Conditions: The reaction is typically carried out in aqueous media at room temperature.
Major Products
The major products of the CuAAC reaction involving this compound are triazole-linked conjugates. These conjugates are stable and can be used in various applications, including bioconjugation and material science .
Scientific Research Applications
Bis-propargyl-PEG14 has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: It is employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: It is used in the development of drug delivery systems and diagnostic agents.
Industry: It is utilized in the production of functional materials, including hydrogels and nanomaterials.
Mechanism of Action
The primary mechanism of action of Bis-propargyl-PEG14 involves its participation in Click Chemistry reactions. The propargyl groups react with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it suitable for various applications .
Comparison with Similar Compounds
Bis-propargyl-PEG14 can be compared with other similar compounds such as Bis-propargyl-PEG12, Bis-propargyl-PEG10, and Bis-propargyl-PEG18 . These compounds also contain propargyl groups and participate in Click Chemistry reactions. the length of the polyethylene glycol chain varies, affecting their solubility and reactivity. This compound, with its longer polyethylene glycol chain, offers enhanced hydrophilicity and solubility in aqueous media, making it unique among its counterparts .
List of Similar Compounds
- Bis-propargyl-PEG12
- Bis-propargyl-PEG10
- Bis-propargyl-PEG18
- Bis-propargyl-PEG4
- Bis-propargyl-PEG1
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58O14/c1-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-31-32-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-2/h1-2H,5-32H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZIDLBDXPTXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
